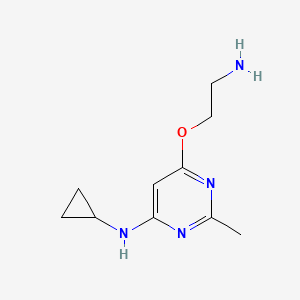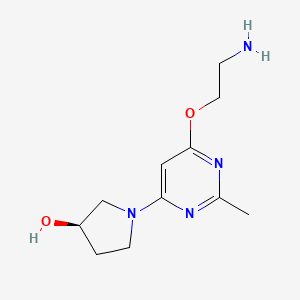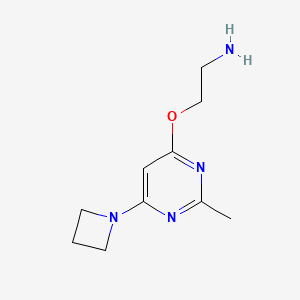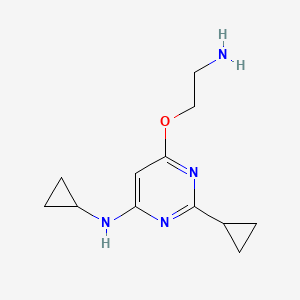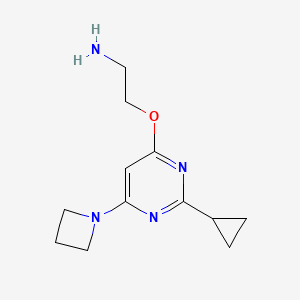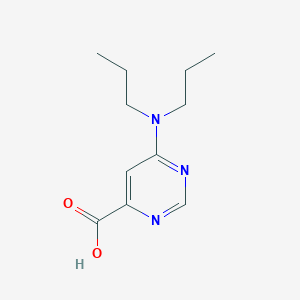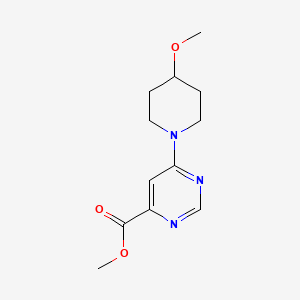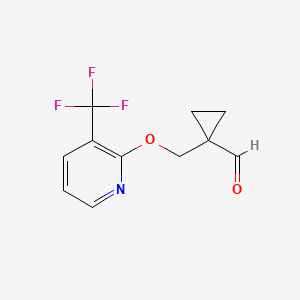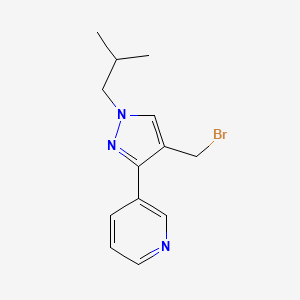
3-(4-(溴甲基)-1-异丁基-1H-吡唑-3-基)吡啶
描述
3-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine is a complex organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The compound contains a bromomethyl group attached to the pyridine ring, which can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The pyridine ring provides a planar, aromatic system, while the bromomethyl group is a good leaving group in nucleophilic substitution reactions . The isobutyl group is an alkyl substituent, and the pyrazole ring is a heterocyclic aromatic organic compound .Chemical Reactions Analysis
The bromomethyl group in the compound is highly reactive and can participate in various chemical reactions . It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . The pyridine ring can also participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, 4-(bromomethyl)pyridine hydrobromide, a related compound, is a white to light yellow powder or crystal that is soluble in water . It has a melting point of 185.0 to 191.0 °C .科学研究应用
化学抑制剂与酶调节
细胞色素 P450 同工型的化学抑制剂
Khojasteh 等人 (2011) 的研究讨论了化学抑制剂(包括吡唑衍生物)在调节人肝微粒体中细胞色素 P450 酶活性中的作用。这对于评估药物-药物相互作用和了解各种药物的代谢途径至关重要。CYP 同工型的选择性抑制有助于解读药物代谢中涉及的特定途径,从而有助于更安全、更有效的治疗策略 (Khojasteh 等人,2011).
激酶抑制的治疗靶向
吡唑并[3,4-b]吡啶激酶抑制剂
Wenglowsky (2013) 综述了涉及吡唑并[3,4-b]吡啶作为激酶抑制剂关键元素的专利,突出了其通过多种结合模式与激酶相互作用的多功能性。这种支架形成氢键供体-受体对的能力使其在激酶抑制中特别有效,这是靶向癌症治疗和其他激酶活性失调疾病的关键方面 (Wenglowsky,2013).
催化和合成应用
合成中的杂化催化剂
Parmar 等人 (2023) 探讨了杂化催化剂在吡喃嘧啶支架合成中的应用,强调了这些化合物在制药工业中的重要性。重点介绍了吡喃嘧啶核心的多功能性和生物利用度,展示了针对复杂分子结构的高效催化合成方法的持续研究 (Parmar 等人,2023).
自旋交叉和磁性
具有吡唑-吡啶配体的铁 (II) 配合物
Olguín 和 Brooker (2011) 综述了具有含吡啶或吡嗪单元的吡唑和吡唑盐基配体的铁 (II) 自旋交叉配合物的合成和磁性。这些研究有助于理解自旋交叉现象,这对于开发具有可切换磁性的材料至关重要 (Olguín 和 Brooker,2011).
生物和医学应用
杂环 N 氧化物分子在有机合成和药物应用中的应用
Li 等人 (2019) 讨论了杂环 N 氧化物衍生物(包括吡啶和吡嗪)的合成、化学和药用应用。这些化合物在药物开发中显示出显着的潜力,展示了多样化的功能和生物学重要性。综述强调了它们在催化、不对称合成中的作用,以及它们作为具有抗癌、抗菌和抗炎等活性的药物的作用 (Li 等人,2019).
安全和危害
作用机制
Target of Action
Bromomethyl groups are known to be reactive and can interact with various biological targets, including proteins and nucleic acids .
Mode of Action
Bromomethyl groups are electrophilic and can undergo nucleophilic substitution reactions . The bromomethyl group on the pyridine ring could potentially react with nucleophilic sites on biological targets, leading to covalent modification .
Biochemical Pathways
Compounds containing bromomethyl groups have been used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The bromomethyl group’s reactivity suggests that the compound could be metabolized through reactions with endogenous nucleophiles .
Result of Action
Bromomethyl groups can react with biological macromolecules, potentially leading to changes in their function .
Action Environment
The action of 3-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine could be influenced by various environmental factors. For instance, the pH of the environment could affect the reactivity of the bromomethyl group . Additionally, the presence of other nucleophilic species could compete with the intended biological target for reaction with the bromomethyl group .
生化分析
Biochemical Properties
3-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as acetylcholinesterase (AchE), which hydrolyzes acetylcholine in the nervous system . The interaction with AchE can lead to inhibition of the enzyme, affecting neurotransmission. Additionally, 3-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine may interact with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of 3-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect oxidative stress levels within cells, leading to changes in the production of reactive oxygen species (ROS) and subsequent cellular damage . The compound’s impact on gene expression can result in altered cellular functions, including changes in metabolic activities and cell survival.
Molecular Mechanism
At the molecular level, 3-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity, such as acetylcholinesterase, by binding to the active site of the enzyme . This binding prevents the enzyme from hydrolyzing its substrate, leading to an accumulation of acetylcholine and disrupted neurotransmission. Additionally, the compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound may lead to cumulative effects on cellular processes, including sustained enzyme inhibition and altered gene expression.
Dosage Effects in Animal Models
The effects of 3-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular pathways. At higher doses, toxic or adverse effects can occur, including severe skin burns and eye damage . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
3-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine is involved in various metabolic pathways. The compound can be metabolized by enzymes in the liver, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall efficacy and toxicity, as well as its interaction with other biomolecules.
Transport and Distribution
The transport and distribution of 3-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments, such as the cytoplasm or nucleus, where it can exert its effects on cellular processes.
Subcellular Localization
The subcellular localization of 3-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine is essential for its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
3-[4-(bromomethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3/c1-10(2)8-17-9-12(6-14)13(16-17)11-4-3-5-15-7-11/h3-5,7,9-10H,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSUOUUUBSDSCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CN=CC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






